

Spectroscopic Data for 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-amine

Cat. No.: B092173

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Cyclohexyloxy)propan-1-amine**. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, plausible experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Compound Information

Identifier	Value
IUPAC Name	3-(Cyclohexyloxy)propan-1-amine
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.25 g/mol
CAS Number	16728-63-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Cyclohexyloxy)propan-1-amine**. These predictions are based on the chemical structure and typical values for similar functional groups.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.45	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~3.20	m	1H	-O-CH-(CH ₂) ₅
~2.70	t	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~1.80	m	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~1.75	m	2H	Cyclohexyl C2/C6-H (axial)
~1.60	m	2H	Cyclohexyl C3/C5-H (axial)
~1.30	m	2H	Cyclohexyl C4-H (axial)
~1.25	m	2H	Cyclohexyl C2/C6-H (equatorial)
~1.15	m	2H	Cyclohexyl C3/C5-H (equatorial)
~1.10	s (broad)	2H	-NH ₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~77.0	-O-CH-(CH ₂) ₅
~68.0	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~40.0	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~32.0	Cyclohexyl C2/C6
~30.0	-O-CH ₂ -CH ₂ -CH ₂ -NH ₂
~25.5	Cyclohexyl C4
~24.0	Cyclohexyl C3/C5

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3380-3250	Medium, Broad	N-H stretch (asymmetric and symmetric)	Primary Amine
2930-2850	Strong	C-H stretch	Cyclohexyl and Propyl CH ₂ , CH
1590-1560	Medium	N-H bend (scissoring)	Primary Amine
1450	Medium	C-H bend	CH ₂
1100-1050	Strong	C-O stretch	Ether

Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity	Possible Fragment Ion
157	Low	[M] ⁺ (Molecular Ion)
156	Moderate	[M-H] ⁺
127	Moderate	[M-CH ₂ NH ₂] ⁺
98	High	[C ₆ H ₁₀ O] ⁺
83	Moderate	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
56	High	[C ₃ H ₆ N] ⁺
30	Very High (Base Peak)	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for **3-(Cyclohexyloxy)propan-1-amine**.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III HD.

Sample Preparation:

- Dissolve 5-10 mg of **3-(Cyclohexyloxy)propan-1-amine** in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small drop of neat liquid **3-(Cyclohexyloxy)propan-1-amine** directly onto the center of the ATR crystal.
- Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).

Sample Preparation:

- Prepare a dilute solution of **3-(Cyclohexyloxy)propan-1-amine** (approximately 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

GC-MS Conditions:

- Injection Volume: 1 μ L.
- Injector Temperature: 250 °C.
- GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Electron Ionization - EI):

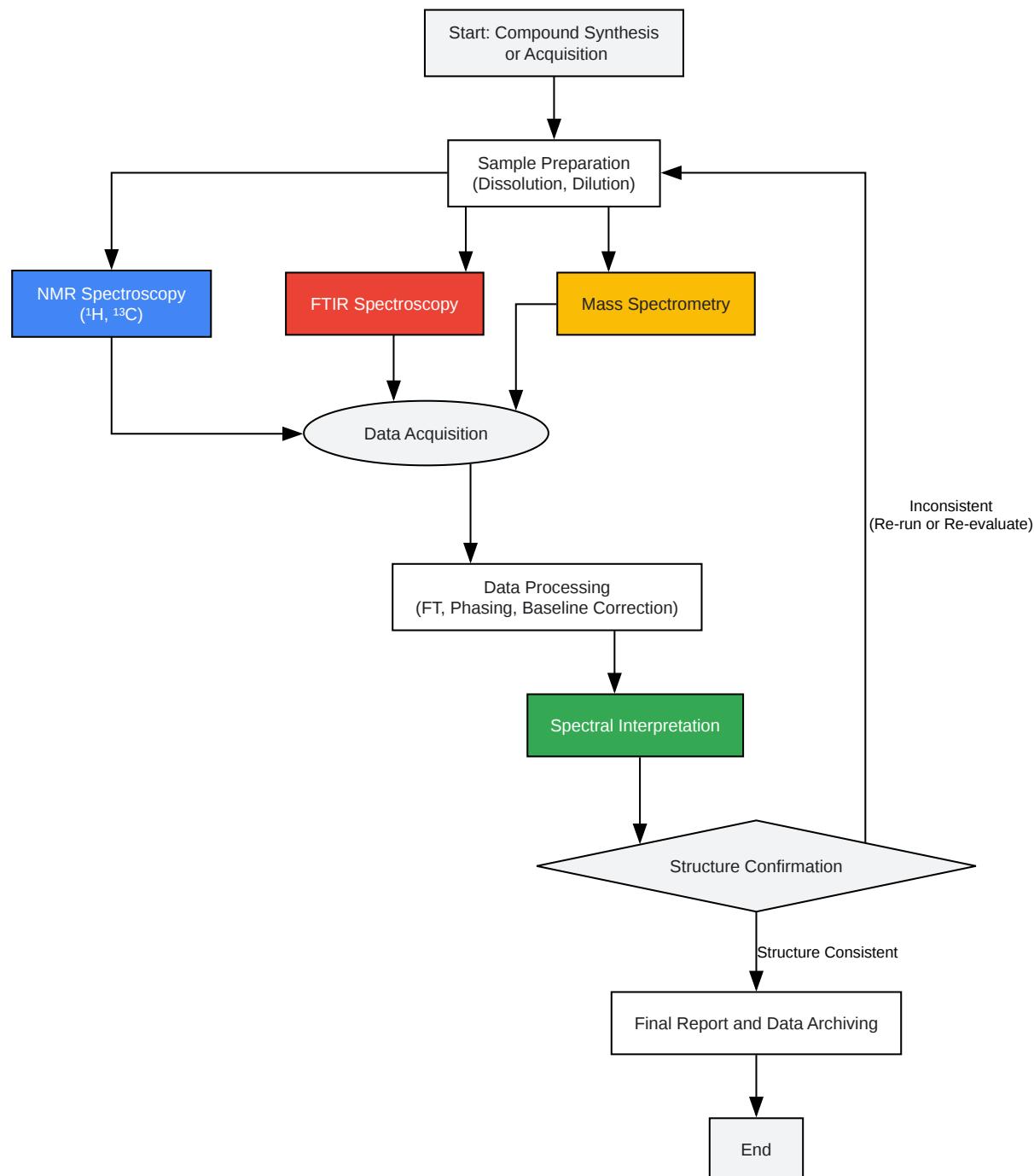
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 20-400.

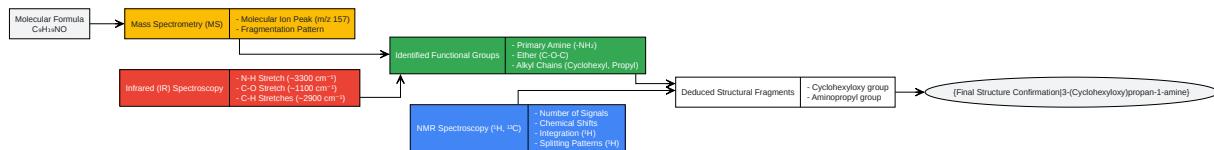
Data Analysis:

- Identify the peak corresponding to the molecular ion ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the observed spectrum with spectral libraries if available.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for spectral interpretation.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for 3-(Cyclohexyloxy)propan-1-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092173#spectroscopic-data-for-3-cyclohexyloxypropan-1-amine\]](https://www.benchchem.com/product/b092173#spectroscopic-data-for-3-cyclohexyloxypropan-1-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com